2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde
CAS No.:
Cat. No.: VC17819826
Molecular Formula: C10H6ClFN2O
Molecular Weight: 224.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H6ClFN2O |
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Molecular Weight | 224.62 g/mol |
IUPAC Name | 2-(4-chloropyrazol-1-yl)-3-fluorobenzaldehyde |
Standard InChI | InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |
Standard InChI Key | LNPZECCMPABSCO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)F)N2C=C(C=N2)Cl)C=O |
Introduction
Structural Analysis and Molecular Properties
The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde (C₁₀H₅ClFN₂O) features a benzaldehyde backbone with two key substituents:
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A fluorine atom at the 3-position, which exerts strong electron-withdrawing effects.
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A 4-chloro-1H-pyrazol-1-yl group at the 2-position, introducing a five-membered aromatic ring containing two nitrogen atoms and a chlorine substituent.
The pyrazole ring adopts a planar configuration, with the chlorine atom at position 4 influencing the electron density distribution. X-ray crystallographic studies of analogous compounds, such as 1-(6-fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, reveal dihedral angles between the pyrazole and aromatic rings ranging from 6.41° to 34.02°, suggesting moderate conjugation between the heterocycle and the benzene ring .
Key Structural Parameters (Inferred from Analogous Compounds):
Parameter | Value/Description |
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Molecular Weight | 224.61 g/mol |
Pyrazole Ring Geometry | Planar, with N–N distance ~1.35 Å |
C–F Bond Length | ~1.34 Å (typical for aromatic C–F bonds) |
C–Cl Bond Length | ~1.74 Å (consistent with aryl chlorides) |
Synthesis and Reaction Pathways
The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde likely involves multi-step procedures, drawing from methodologies used for related pyrazole-aldehyde hybrids :
Step 1: Formation of the Pyrazole Ring
Pyrazole derivatives are commonly synthesized via cyclocondensation reactions. For example, hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. In the case of 4-chloropyrazole, chlorination of a preformed pyrazole intermediate (e.g., using POCl₃ or N-chlorosuccinimide) may introduce the chlorine substituent.
Spectroscopic Characterization
Experimental data for the title compound are scarce, but analogous structures provide benchmarks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Pyrazole protons appear as doublets or triplets between δ 7.5–8.5 ppm, while aromatic protons from the benzaldehyde moiety show signals near δ 7.0–8.0 ppm .
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¹³C NMR: The aldehyde carbon is observed at δ 190–200 ppm. Pyrazole carbons adjacent to nitrogen atoms resonate at δ 140–150 ppm, and the C–Cl signal appears at δ 105–110 ppm .
Infrared (IR) Spectroscopy
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Strong absorption at ~1700 cm⁻¹ (C=O stretch of the aldehyde).
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Peaks at ~1600 cm⁻¹ (C=N stretching in pyrazole) and ~750 cm⁻¹ (C–Cl vibration) .
Physicochemical Properties
Property | Value/Range |
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Melting Point | Estimated 180–190°C |
Solubility | Moderate in DMSO, DMF; low in water |
LogP (Partition Coefficient) | ~2.3 (predicted) |
The electron-withdrawing fluorine and chlorine substituents enhance the compound’s electrophilicity, making the aldehyde group reactive toward nucleophiles such as amines and hydrazines .
Challenges and Future Directions
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Synthetic Optimization: Current routes may suffer from low yields due to steric hindrance at the 2-position of the benzaldehyde. Flow chemistry or microwave-assisted synthesis could improve efficiency.
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Biological Screening: No published data exist on the bioactivity of this specific compound. Testing against kinase targets or microbial strains is warranted.
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